beta-Methylene sad

Description

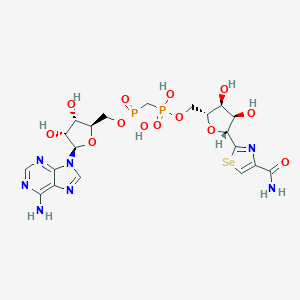

Structure

2D Structure

Properties

CAS No. |

151868-71-2 |

|---|---|

Molecular Formula |

C20H27N7O13P2Se |

Molecular Weight |

714.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C20H27N7O13P2Se/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |

InChI Key |

BQVYVGJIUMNETO-HVIRUEHBSA-N |

SMILES |

C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |

Isomeric SMILES |

C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |

Other CAS No. |

151868-71-2 |

Synonyms |

eta-methylene SAD beta-methylene selenazole-4-carboxamide adenine dinucleotide beta-SAD |

Origin of Product |

United States |

Ii. Molecular Structure and Conformational Analysis in Biological Contexts

Crystallographic Investigations of Beta-Methylene SAD-Protein Complexes

Crystallographic studies have been instrumental in visualizing the three-dimensional structure of this compound when bound to its protein targets. These investigations offer a static yet detailed snapshot of the molecular interactions that govern its biological activity.

This compound is recognized as the active selenium derivative of beta-methylene thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (beta-Methylene TAD). researchgate.netresearchgate.net Both of these compounds are analogues of the essential cofactor nicotinamide (B372718) adenine dinucleotide (NAD) and function as general dehydrogenase inhibitors. researchgate.netresearchgate.net The crystal structure of this compound in a complex with horse liver alcohol dehydrogenase (LADH) has been successfully determined to a resolution of 2.7 Å. researchgate.netresearchgate.net

This structural analysis reveals that this compound, like its thiazole (B1198619) counterpart, binds to the "open" conformational form of the LADH enzyme. researchgate.netresearchgate.netiucr.org LADH, a dimeric zinc-dependent protein, typically undergoes a significant conformational change from an "open" to a "closed" state upon binding its natural cofactor, NAD. proteopedia.orgnih.gov The fact that this compound binds to the open form indicates that while it occupies the cofactor binding site, it does not induce the structural transition necessary for the enzyme's catalytic cycle, which is a key aspect of its inhibitory mechanism. iucr.org

The crystallographic analysis of the this compound-LADH complex yielded specific parameters that define the crystal lattice and the quality of the structural model. The complex crystallizes in the orthorhombic space group C222(1) and is isomorphous to the apo-LADH (the enzyme without a bound ligand). researchgate.netresearchgate.net The structural model was refined to a final crystallographic R-value of 16% for reflections between 8 Å and the 2.7 Å resolution limit. researchgate.netresearchgate.net The refinement protocol involves computational methods to improve the initial model by minimizing the difference between the observed diffraction data and the data calculated from the model, ensuring the final structure is chemically and physically realistic. mdpi.comrosettacommons.org

Interactive Table: Crystallographic Data for this compound-LADH Complex

| Parameter | Value | Reference(s) |

| Protein | Horse Liver Alcohol Dehydrogenase (LADH) | researchgate.netresearchgate.net |

| Ligand | This compound | researchgate.netresearchgate.net |

| Resolution | 2.7 Å | researchgate.netresearchgate.net |

| Space Group | C222(1) | researchgate.netresearchgate.net |

| Final R-value | 16% | researchgate.netresearchgate.net |

Structural Determination with Horse Liver Alcohol Dehydrogenase (LADH)

Comparative Conformational Analysis of this compound and Beta-Methylene TAD

A crucial conformational detail observed in the parent nucleoside analogues is the presence of close intramolecular contacts between the heteroatom of the five-membered ring and the ribose oxygen (Se-O in selenazole derivatives, S-O in thiazole derivatives). researchgate.netpnas.org These intramolecular interactions are maintained when this compound and beta-Methylene TAD bind to LADH. researchgate.net This conformational constraint likely plays a significant role in influencing the binding specificity and orientation of these inhibitors within the enzyme's active site. researchgate.net

Molecular Basis of Ligand-Enzyme Binding and Specificity

The specificity of this compound as an inhibitor is rooted in its precise mode of interaction within the enzyme's active site. Its structural mimicry of the natural cofactor NAD is partial, leading to effective binding but prevention of the catalytic reaction.

This compound binds within the normal cofactor-binding cleft of LADH, which is located between the coenzyme-binding domain and the catalytic domain of each monomer of the dimeric enzyme. researchgate.netresearchgate.netproteopedia.org While it occupies the general space reserved for NAD, its orientation shows a critical difference. The selenazole heterocycle of this compound is notably displaced by approximately 4 Å away from the catalytic zinc atom located at the heart of the active site. researchgate.netresearchgate.net This displacement prevents the reactive part of the inhibitor from participating in the hydride transfer that is central to the dehydrogenase reaction, thus inhibiting the enzyme.

Despite the divergent positioning of the reactive end of the molecule, the binding of the adenosine (B11128) portion of this compound closely resembles that of the natural cofactor, NAD. researchgate.netresearchgate.net The inhibitor effectively mimics NAD in its interactions with the amino acid residues that form the adenosine-binding pocket of LADH. This strong similarity in binding at the adenosine moiety is what anchors the inhibitor firmly within the cofactor site, allowing it to act as a competitive inhibitor. However, the constrained conformation and the resulting mispositioning of the selenazole ring relative to the catalytic zinc ultimately define its inhibitory character. researchgate.netiucr.org

Positional Displacement of the Selenazole Heterocycle from the Catalytic Center

The binding of β-Methylene SAD, a non-hydrolyzable analogue of Selenazole-4-carboxamide Adenine Dinucleotide (SAD), within dehydrogenase enzymes reveals significant positional adjustments of its selenazole moiety relative to the enzyme's catalytic core. SAD is the active metabolite of the C-glycosyl nucleoside selenazofurin (B1681613). acs.orgresearchgate.net The methylene (B1212753) bridge in β-Methylene SAD enhances its resistance to phosphodiesterase, making it a stable analogue for structural studies. scite.ai

Crystallographic studies of β-Methylene SAD bound to horse liver alcohol dehydrogenase (LADH) show that the inhibitor binds to the "open" conformation of the enzyme within the standard cofactor-binding cleft. scite.ai While the adenosine portion of the molecule maintains binding interactions similar to those of the natural cofactor NAD+, the selenazole heterocycle exhibits a notable shift. Specifically, the selenazole ring is displaced approximately 4 Å away from the catalytic zinc cation at the heart of the active site. scite.ai

In the context of its primary target, inosine (B1671953) monophosphate dehydrogenase (IMPDH), the active metabolite SAD binds within the NAD+ pocket. pnas.orgresearchgate.net Structural analysis of human type II IMPDH in a ternary complex with SAD and a substrate analogue (6-Cl-IMP) reveals that the selenazole ring adopts an anti conformation. This orientation preserves a critical intramolecular interaction. pnas.org Furthermore, an important intermolecular contact is formed between the electrophilic selenium atom of the selenazole ring and the δ-oxygen of a glutamine residue (Gln-334), positioning the heterocycle within the active site. pnas.org This interaction is analogous to a sulfur-oxygen interaction observed with the corresponding thiazole analogue (TAD) in other enzymes. pnas.org The requirement for a carboxamide group at the 4-position of the selenazole heterocycle for biological activity is underscored by interactions with conserved residues like Asn-303. pnas.org

| Enzyme | Inhibitor | Key Finding | Distance/Interaction Detail | Reference |

|---|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (LADH) | β-Methylene SAD | Displacement from catalytic metal | ~4 Å displacement of selenazole ring from catalytic Zn2+ | scite.ai |

| Human IMPDH Type II | SAD | Intermolecular contact with active site residue | Close contact between Selenium (Se) and δ-oxygen of Gln-334 | pnas.org |

| Human IMPDH Type II | SAD | Interaction with conserved residue | Hydrogen bonding between carboxamide group and Asn-303 | pnas.org |

Impact of Intramolecular Interactions on Binding Affinity and Selectivity

This conformational rigidity is a critical determinant of the inhibitor's biological activity. Structure-activity relationship studies have demonstrated that the presence of a selenium (or sulfur in the case of TAD) atom at position 2 of the heterocycle, relative to the glycosidic bond, is essential for the potent cytotoxicity and IMPDH inhibitory activity observed with selenazofurin and its analogues. acs.orgresearchgate.netnih.gov The nitrogen atom within the ring is not considered essential for this activity. researchgate.net The constrained conformation adopted due to the intramolecular Se-O interaction is preferentially recognized by IMPDH, but it may not be accommodated by other dehydrogenases, contributing to its binding specificity. scite.ai

The preservation of this intramolecular Se-O contact is observed even when the inhibitor is bound to its target enzyme. scite.aipnas.org In the crystal structure of β-Methylene SAD bound to LADH and SAD bound to human IMPDH, this close intramolecular contact is maintained, highlighting its stability and importance in the bound state. scite.aipnas.org This inherent structural feature, which pre-organizes the ligand for binding, is a key factor in its high affinity and selectivity for target enzymes like IMPDH. The inhibitory potency of SAD against IMPDH isoforms has been shown to be greater than that of its furan, thiophene, and thiazole-based counterparts. researchgate.net

| Interaction Type | Atoms Involved | Consequence | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Electrostatic Interaction | Selenium (Selenazole Ring) and Furanose Oxygen (Ribose) | Constrained rotation around the C-glycosidic bond; rigid conformation | Essential for high-affinity binding and inhibitory selectivity for IMPDH | researchgate.netscite.aipnas.org |

| van der Waals Contacts | Heteroatom (Se) and Ribose C2'-H/O4' | Contributes to rotational constraint | Supports the specific conformation required for activity | researchgate.net |

Iii. Biochemical Mechanisms of Action of Beta Methylene Sad

Enzymatic Inhibition Profiles

Broad-Spectrum Dehydrogenase Inhibition Principles

Beta-Methylene SAD, along with its counterpart beta-methylene TAD, functions as a general dehydrogenase inhibitor. rcsb.org These molecules are analogues of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and are designed to bind to the cofactor-binding cleft of dehydrogenases. rcsb.org Crystallographic studies of this compound bound to horse liver alcohol dehydrogenase reveal that it binds to the "open" form of the enzyme within the normal cofactor-binding site. rcsb.org While the adenosine (B11128) portion of the inhibitor binds in a manner similar to NAD, the selenazole heterocycle is displaced. rcsb.org This interaction is influenced by close intramolecular Se-O contacts, which may affect the binding specificity of the inhibitor. rcsb.org

Specific Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

A primary target of this compound is inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. asm.orgacs.org IMPDH catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). acs.orgmostwiedzy.pl Inhibition of this enzyme depletes the guanine nucleotide pool, which is critical for DNA and RNA synthesis, thereby disrupting cell proliferation. mostwiedzy.pl

Studies have shown that SAD, the parent compound of this compound, is a more potent inhibitor of both human IMPDH type I and type II than TAD. nih.gov The difluoromethylene bisphosphonate analogue of TAD, β-CF2-TAD, demonstrated a Kᵢ of 0.17 µM, which was comparable to the potent cofactor-type inhibitor, β-CH2-TAD (Kᵢ = 0.11 µM), against human IMPDH type II. nih.gov While specific kinetic data for this compound against human IMPDH isoforms is not detailed in the provided search results, the high potency of its parent compound and related analogues suggests a significant inhibitory effect. nih.govnih.gov The type II isoform of IMPDH is particularly relevant in oncology as it is significantly up-regulated in neoplastic cells. nih.govresearchgate.net

This compound has demonstrated potent inhibitory activity against IMPDH from the protozoan parasite Toxoplasma gondii (TgIMPDH). nih.gov In comparative studies, this compound was the most potent inhibitor of TgIMPDH, followed by beta-methylene TAD and TAD. asm.org The inhibition pattern was characterized as mixed noncompetitive, with a greater effect on the maximum velocity (Vmax) than on the Michaelis constant (Km). asm.org The potent inhibition of parasitic IMPDH highlights its potential as a target for antimicrobial drug development, as parasites like Toxoplasma gondii rely on purine (B94841) salvage pathways for survival. nih.govnih.gov

Inhibition Kinetics and Potency Against Human IMPDH Isoforms (Type I and Type II)

Comparative Inhibitory Efficacy Against Thiazole-4-carboxamide (B1297466) Adenine Dinucleotide Analogs

This compound is part of a class of nonhydrolyzable adenine dinucleotide analogues that exhibit strong inhibition of IMPDH. nih.gov Its inhibitory potency against Toxoplasma gondii IMPDH was found to be greater than that of both TAD and its methylene-bridged analogue, beta-methylene TAD. asm.org The Kii values for these adenine dinucleotide analogs were 13- to 60-fold higher than that of mycophenolic acid, another known IMPDH inhibitor. nih.govnih.gov The substitution of the thiazole (B1198619) ring in TAD with a selenazole ring in SAD enhances the inhibitory activity against both human and parasitic IMPDH. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

| This compound | Toxoplasma gondii IMPDH | Most potent in series | Mixed Noncompetitive |

| Beta-Methylene TAD | Toxoplasma gondii IMPDH | Intermediate potency | Mixed Noncompetitive |

| TAD | Toxoplasma gondii IMPDH | Least potent in series | Mixed Noncompetitive |

| Mycophenolic Acid | Toxoplasma gondii IMPDH | Kii of 0.03 ± 0.004 μM | Uncompetitive |

| Beta-Methylene TAD (β-CH2-TAD) | Human IMPDH Type II | 0.11 µM | Not Specified |

| Beta-CF2-TAD | Human IMPDH Type II | 0.17 µM | Not Specified |

Regulatory Implications for Purine Biosynthesis Pathways

The regulation of purine biosynthesis is a critical cellular process, ensuring that the production of nucleotides like adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) is balanced to meet the cell's metabolic needs. ontosight.ai This intricate network is controlled by various feedback mechanisms at key enzymatic steps. utah.eduyoutube.com The introduction of synthetic analogs, such as beta-Methylene substituted adenosine diphosphate (B83284), can significantly perturb this delicate regulatory balance. While the specific compound "this compound" is not standard nomenclature, it is likely synonymous with Adenosine 5′-(α,β-methylene)diphosphate (also known as AMP-CP or AOPCP), a well-studied analog of adenosine diphosphate (ADP). tocris.com This analog and similar methylene-substituted compounds exert their regulatory effects by targeting key enzymes within purine metabolism.

The primary regulatory impact of Adenosine 5′-(α,β-methylene)diphosphate stems from its potent inhibition of ecto-5'-nucleotidase (CD73). tocris.comnih.gov This enzyme is crucial for the conversion of extracellular adenosine monophosphate (AMP) into adenosine. nih.gov By blocking this step, the compound prevents the generation of adenosine, a key signaling molecule and a component of the purine salvage pathway. The accumulation of AMP and the depletion of adenosine in the extracellular space can have profound downstream effects on intracellular purine pools and signaling pathways that are dependent on adenosine receptors.

Furthermore, research into analogous compounds provides insight into how methylene-substituted adenosine derivatives can directly influence the de novo purine biosynthesis pathway. For instance, beta-methylene-TAD, an analog of NAD+, has been shown to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a rate-limiting enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed step in the synthesis of guanine nucleotides. nih.gov Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool and a corresponding increase in the adenine nucleotide pool, creating a significant imbalance with wide-ranging repercussions for cellular processes. nih.gov This disruption in the nucleotide balance can inhibit enzymes that are stimulated by guanine nucleotides and inhibited by adenine nucleotides, such as phosphoribosyl pyrophosphate (PRPP) synthetase. nih.gov

The inhibition of these key enzymes disrupts the normal feedback regulation of the purine synthesis pathway. Normally, the end products of the pathway, AMP and GMP, act as feedback inhibitors of the initial and rate-limiting steps. utah.eduyoutube.com By creating an artificial imbalance or blocking specific conversion steps, these analogs can lead to the accumulation of certain intermediates and the depletion of others, thereby dysregulating the entire pathway.

Table 1: Inhibitory Actions of Methylene-Substituted Adenosine Analogs on Purine Pathway Enzymes

| Compound | Target Enzyme | Effect | Consequence for Purine Pathway |

| Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP/AOPCP) | Ecto-5'-nucleotidase (CD73) | Inhibition | Blocks conversion of AMP to adenosine, affecting purine salvage and signaling. tocris.comnih.gov |

| beta-methylene-TAD | Inosine-5'-monophosphate dehydrogenase (IMPDH) | Inhibition | Decreases guanine nucleotide pools, leading to an imbalance in adenine and guanine nucleotides and disrupting downstream regulatory processes. nih.gov |

Table 2: Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| ADP | Adenosine diphosphate |

| AMP | Adenosine monophosphate |

| AMP-CP / AOPCP | Adenosine 5′-(α,β-methylene)diphosphate |

| ATP | Adenosine triphosphate |

| GMP | Guanosine monophosphate |

| GTP | Guanosine triphosphate |

| IMP | Inosine monophosphate |

| NAD+ | Nicotinamide adenine dinucleotide |

| PRPP | 5-phosphoribosyl-alpha-pyrophosphate |

| XMP | Xanthosine monophosphate |

Iv. Research Methodologies in the Study of Beta Methylene Sad

Advanced X-ray Crystallography for Ligand-Protein Complex Characterization

X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional atomic structure of molecules, including complex arrangements of proteins bound to ligands like beta-Methylene SAD. domainex.co.uknih.gov This method allows researchers to visualize the precise binding mode of the compound within the active site of its target protein, offering invaluable insights into the molecular basis of its activity. peakproteins.com

The process begins with the crystallization of the protein-ligand complex. researchgate.net This can be achieved through co-crystallization, where the protein and ligand are mixed before crystallization trials, or by soaking a pre-existing crystal of the apo-protein in a solution containing the ligand. peakproteins.com Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often at a synchrotron facility, to generate a diffraction pattern. domainex.co.uk The analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the protein-ligand complex is built and refined. rcsb.org

For this compound, crystallographic studies would reveal critical information such as:

The specific amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor.

The conformation adopted by this compound upon binding.

Any conformational changes induced in the protein structure by the binding of the ligand.

This structural information is fundamental for structure-based drug design, enabling the rational design of more potent and selective analogs. nih.gov The resolution of the crystal structure, typically measured in angstroms (Å), is a key indicator of its quality; higher resolution structures provide more detailed and accurate atomic positions. rcsb.org

Quantitative Enzyme Kinetic Assays and Inhibition Constant Determination

Quantitative enzyme kinetic assays are essential for characterizing the inhibitory activity of this compound. tipbiosystems.com These experiments measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of the inhibitor. wikipedia.org The data generated from these assays are used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). mdpi.com

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The inhibition constant (Ki), on the other hand, is a more fundamental measure of the inhibitor's binding affinity for the enzyme. nih.gov Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing how the inhibitor affects the enzyme's Michaelis-Menten kinetics. khanacademy.orgucdavis.edu

For instance, in a study of IMP dehydrogenase (IMPDH) from Toxoplasma gondii, this compound was identified as an inhibitor. nih.govnih.gov The inhibition constants (Kii) for this compound and related analogs were determined through kinetic assays. nih.govnih.gov These assays typically involve monitoring the change in absorbance or fluorescence over time as the enzyme converts a substrate to a product. science.gov By performing these measurements at various substrate and inhibitor concentrations, a detailed kinetic profile of the inhibitor can be established. nih.gov

Table 1: Inhibition Data for this compound and Related Compounds against T. gondii IMPDH

| Compound | Inhibition Constant (Kii) (µM) | Inhibition Pattern |

|---|---|---|

| Mycophenolic Acid | 0.03 ± 0.004 | Uncompetitive |

| This compound | 13- to 60-fold higher than mycophenolic acid | Mixed Noncompetitive |

| Beta-Methylene TAD | 13- to 60-fold higher than mycophenolic acid | Mixed Noncompetitive |

Data sourced from a study on IMP Dehydrogenase from Toxoplasma gondii. nih.govnih.gov Note: The exact Kii value for this compound was not individually specified but was reported to be within a range relative to mycophenolic acid.

Computational Approaches for Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interaction between this compound and its protein targets at a molecular level. mdpi.com These approaches complement experimental techniques by providing dynamic and energetic insights into the binding process.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. biorxiv.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. plos.org This can help to:

Identify potential binding modes of this compound.

Predict the binding affinity.

Screen virtual libraries of compounds for potential inhibitors.

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and interactions of the protein and the bound ligand. acs.org This can reveal:

The stability of the predicted docking pose.

The flexibility of the ligand and protein upon binding.

The role of water molecules in mediating the interaction.

The free energy of binding, which can be correlated with experimental binding affinities. mdpi.com

The combination of docking and MD simulations offers a detailed picture of the structural and energetic determinants of this compound binding, guiding the design of new analogs with improved properties. acs.orgnih.gov

Synthetic Chemistry Methodologies for Analog Generation

The synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and for optimizing its pharmacological properties. researchgate.net Synthetic chemistry methodologies allow for the systematic modification of different parts of the this compound molecule. beilstein-journals.org

Key synthetic strategies may include:

Modification of the adenine (B156593) base: Introducing substituents on the purine (B94841) ring to explore interactions with specific residues in the binding pocket.

Alterations to the ribose sugar: Modifying the sugar moiety to improve metabolic stability or alter the compound's conformation. mdpi.com

Changes to the methylene (B1212753) phosphonate (B1237965) group: This non-hydrolyzable linkage is a key feature, and its modification can influence binding affinity and pharmacokinetic properties. rsc.org

Synthesis of related dinucleotide analogs: As seen in the case of IMPDH inhibitors, analogs like beta-methylene TAD are often synthesized and tested in parallel to understand the contribution of different parts of the molecule to its activity. nih.govnih.gov

The synthesis of these analogs often involves multi-step reaction sequences, utilizing techniques from modern organic and medicinal chemistry. nih.govnih.gov The newly synthesized compounds are then subjected to the biological assays described above to evaluate their activity.

In Vitro Cellular Models for Biochemical Pathway Perturbation Studies

To understand the effects of this compound within a biological context, in vitro cellular models are employed. biorxiv.org These models, which can include cultured cancer cell lines or primary cells, allow researchers to study how the compound perturbs specific biochemical pathways. thno.org

For example, since this compound is an analog of S-adenosyl-L-homocysteine (SAH), a key player in methylation reactions, cellular studies are critical. wikipedia.orgnih.gov SAH is a product and potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov By inhibiting SAH hydrolase, this compound could lead to an accumulation of SAH, thereby affecting numerous methylation-dependent processes. tandfonline.com

In vitro studies can assess:

The impact of this compound on global DNA methylation or specific gene methylation.

Changes in protein methylation patterns.

Effects on lipid metabolism, which is also linked to the methylation cycle. tandfonline.com

Downstream consequences on cellular processes such as proliferation, apoptosis, and differentiation.

Techniques such as Western blotting, quantitative PCR, and metabolomics can be used to analyze the molecular changes within the cells following treatment with this compound. Studies on related compounds have utilized various cell lines, including human fibroblasts (IMR90) and liver cancer cells (HepG2), to investigate effects on mitochondrial function and antioxidant pathways. nih.gov Transgenic cell models, such as those overexpressing specific proteins involved in neurodegenerative diseases, can also be valuable for studying the compound's effects in disease-relevant contexts. mdpi.com

V. Potential Applications and Therapeutic Implications in Preclinical Research

Rationale as an Antimetabolite in Proliferative Disorders (General)

The enzyme Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a critical, rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. asm.orgacs.org It catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). acs.org Guanine nucleotides are essential for a host of cellular processes, including DNA and RNA synthesis, signal transduction, and energy supply. Consequently, an adequate pool of these nucleotides is vital for cell proliferation. acs.org

In many cancerous and other rapidly dividing cells, there is a noted upregulation of IMPDH activity to meet the high demand for guanine nucleotides. asm.org This makes IMPDH a strategic target for the development of antimetabolites—compounds that mimic natural substrates or cofactors to interfere with metabolic pathways—for anticancer, antiviral, and immunosuppressive therapies. asm.orggoogle.com

β-Methylene-SAD functions as an antimetabolite by acting as a potent inhibitor of IMPDH. nih.gov It is a structural analogue of selenazofurin (B1681613) adenine (B156593) dinucleotide (SAD), which itself is an analogue of the natural cofactor NAD⁺. acs.org The key feature of β-Methylene-SAD is the replacement of the pyrophosphate oxygen bridge with a non-hydrolyzable methylene (B1212753) group. acs.org This modification makes the molecule resistant to cleavage by phosphodiesterases, enhancing its stability and allowing it to bind tightly to the NAD⁺ cofactor site on the IMPDH enzyme without facilitating the catalytic reaction. acs.orgresearchgate.net By competitively inhibiting the enzyme, β-Methylene-SAD effectively blocks the production of guanine nucleotides, thereby disrupting DNA synthesis and arresting cell proliferation in disorders characterized by rapid cell division.

Utilization as a Biochemical Probe for Enzyme Mechanism Elucidation

The stability of β-Methylene-SAD makes it an invaluable biochemical probe for studying enzyme mechanisms, particularly for enzymes that bind NAD⁺ or related dinucleotides. asm.orgnih.gov Because it is resistant to enzymatic hydrolysis, it can be used to "trap" an enzyme in its inhibitor-bound state, allowing for detailed structural and kinetic analysis. acs.orgpageplace.de

Preclinical research has utilized β-Methylene-SAD to elucidate the mechanism of IMPDH inhibition. nih.gov Studies have shown that it acts as a mixed noncompetitive inhibitor with respect to the substrate IMP. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). nih.gov

By using such stable analogues, researchers can perform crystallographic studies to visualize how the inhibitor fits into the enzyme's active site. This provides precise information about the key amino acid residues involved in binding the NAD⁺ cofactor and the conformational changes that occur upon binding. asm.org This knowledge is crucial for understanding the fundamental catalytic mechanism of the enzyme and for the rational design of more potent and selective inhibitors. researchgate.netacs.org

Strategic Targeting of Purine (B94841) Salvage Enzymes in Pathogen Research

Many pathogenic organisms, particularly parasitic protozoa such as Toxoplasma gondii and Trypanosoma brucei, lack the ability to synthesize purines de novo. asm.orgnih.govresearchgate.net These pathogens are entirely dependent on salvaging purines from their hosts to meet their requirements for DNA, RNA, and energy production. researchgate.netnih.gov This dependency makes the enzymes of the purine salvage pathway attractive and specific targets for antimicrobial drug development. asm.orgnih.govresearchgate.net

IMPDH plays a crucial role not only in de novo synthesis but also in the interconversion of purines within the salvage pathway. asm.org Research on Toxoplasma gondii has demonstrated that its IMPDH (TgIMPDH) is susceptible to inhibition by adenine dinucleotide analogues, including β-Methylene-SAD. asm.orgnih.gov In one study, β-Methylene-SAD was found to be the most potent inhibitor among several analogues tested against recombinant TgIMPDH. nih.gov

This finding highlights a viable pharmacological strategy: by selectively inhibiting a key purine salvage enzyme in a pathogen, it is possible to starve the organism of essential nucleotides, thereby halting its growth and replication without significantly affecting the host, which can rely on its own de novo synthesis pathways. asm.orgresearchgate.net

Contribution to the Understanding of NAD Cofactor Analogues and Purine Metabolism

The study of β-Methylene-SAD and related compounds has significantly advanced the understanding of NAD⁺ cofactor analogues and the broader field of purine metabolism. asm.orgacs.orgnih.gov As a stable analogue of SAD, which is the active metabolite of the oncolytic agent selenazofurin, β-Methylene-SAD helps to dissect the structural requirements for binding to the NAD⁺ site of IMPDH. asm.orgacs.org

Comparing the inhibitory activities of a series of analogues—such as tiazofurin (B1684497) adenine dinucleotide (TAD), SAD, and their non-hydrolyzable β-methylene derivatives—provides critical data on how modifications to the dinucleotide structure affect enzyme affinity and inhibitory potency. nih.gov For instance, studies on T. gondii IMPDH showed that β-Methylene-SAD was a more potent inhibitor than both TAD and its corresponding methylene analogue (β-CH₂-TAD), providing insights into the specific interactions within the cofactor binding domain. nih.gov This comparative analysis contributes to a detailed map of the enzyme's active site and informs the design of next-generation inhibitors. researchgate.net This line of research deepens our fundamental knowledge of purine metabolism and its regulation, which is essential for developing therapies for a wide range of diseases. kahedu.edu.in

Research Findings on Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) of β-Methylene-SAD and related compounds against IMPDH from the parasite Toxoplasma gondii. This data illustrates the relative potency of these inhibitors.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Pattern | Source |

| β-Methylene-SAD (β-CH₂-SAD) | TgIMPDHFLAG | 0.38 ± 0.05 µM | Mixed Noncompetitive | nih.gov |

| β-Methylene-TAD (β-CH₂-TAD) | TgIMPDHFLAG | 0.44 ± 0.04 µM | Mixed Noncompetitive | nih.gov |

| Tiazofurin Adenine Dinucleotide (TAD) | TgIMPDHFLAG | 1.8 ± 0.1 µM | Mixed Noncompetitive | nih.gov |

| Mycophenolic Acid (MPA) | TgIMPDHFLAG | 0.03 ± 0.004 µM | Uncompetitive | asm.orgnih.gov |

Vi. Future Directions and Unexplored Research Avenues

High-Resolution Structural Analysis with Diverse Dehydrogenase Enzymes

While some structural data exists, particularly for inosine-5'-monophosphate dehydrogenase (IMPDH), a significant opportunity lies in obtaining high-resolution crystal structures of β-methylene NAD+ analogs in complex with a wider array of dehydrogenase enzymes.

Future research should prioritize crystallographic studies with key metabolic dehydrogenases. For instance, while high-resolution structures of horse liver alcohol dehydrogenase (LADH) with NAD+ and substrate analogs have been determined at resolutions up to 1.12 Å, similar atomic-resolution studies with β-methylene NAD+ are needed. nih.govrcsb.orgacs.org Such studies would precisely define the binding geometry and reveal any subtle conformational changes induced by the methylene (B1212753) bridge. Comparing these structures to those with the natural NAD+ cofactor could illuminate how the enzyme accommodates the analog and explain differences in binding affinity and catalytic competence. nih.govacs.orgresearchgate.net

A key area of interest is the active site loop. In a study on Tritrichomonas foetus IMPDH, the binding of a β-methylene-TAD analog (a derivative of NAD+) ordered the active site loop, a feature not seen in previous structures of this enzyme. rcsb.orgacs.orgnih.gov This suggests that the analog can stabilize a catalytically relevant conformation. Similar investigations with other dehydrogenases, such as phenylalanine dehydrogenase and dihydrolipoamide (B1198117) dehydrogenase, are warranted to see if this is a general phenomenon. acs.orgresearchgate.net High-resolution analysis could provide unprecedented detail on the interactions within the active site, including the proton relay system and the positioning of the nicotinamide (B372718) ring, which can be strained toward a transition state conformation upon binding. nih.govacs.org

Table 1: Targets for High-Resolution Structural Analysis with β-Methylene NAD+ Analogs

| Dehydrogenase Target | Rationale for Study | Potential Insights |

| Horse Liver Alcohol Dehydrogenase (LADH) | Well-characterized model system with existing high-resolution NAD+ complex structures for comparison. nih.govacs.org | Precise impact of the methylene bridge on nicotinamide ring strain and active site geometry. |

| Human Dihydrolipoamide Dehydrogenase (hE3) | Mutations in this enzyme cause fatal diseases; understanding NAD+ binding is crucial. researchgate.net | Structural basis for designing specific modulators for therapeutic intervention. |

| Phenylalanine Dehydrogenase | Represents a class of amino acid dehydrogenases with unique substrate specificity. acs.org | Elucidation of the chemical mechanism and factors governing substrate vs. cofactor binding. |

| Human NMNAT Isoforms | Critical enzymes in NAD+ biosynthesis pathways, representing novel anticancer targets. mdpi.comnih.gov | Structural basis for isoform-specific inhibition by β-methylene NAD+ mimics. |

Identification and Characterization of Novel Enzyme Targets Beyond IMPDH and LADH

The focus on IMPDH and LADH has been productive, but the vast family of NAD+-dependent enzymes represents a largely untapped landscape for β-methylene NAD+ analogs. Future research should employ a combination of computational screening and experimental validation to identify new protein targets.

Enzymes involved in NAD+ metabolism and signaling are prime candidates. For example, the NAD+ glycohydrolase CD38 is a key signaling enzyme that could be targeted by non-hydrolyzable NAD+ analogs. mdpi.com Similarly, the NAD+-dependent DNA ligases found in bacteria are essential for viability and represent promising targets for novel antibiotics. uea.ac.ukresearchgate.net Screening β-methylene NAD+ derivatives against a panel of these enzymes could uncover new inhibitors.

Other important enzyme classes to investigate include:

Sirtuins (SIRTs): These NAD+-dependent deacetylases are central regulators of metabolism, aging, and disease. nih.gov Investigating how β-methylene NAD+ analogs interact with different sirtuin isoforms (SIRT1-7) could yield isoform-selective inhibitors. nih.gov

Poly(ADP-ribose) Polymerases (PARPs): As key players in DNA repair and cell death, PARPs are important cancer targets. researchgate.net β-Methylene NAD+ analogs could serve as scaffolds for developing novel PARP inhibitors.

Nicotinamide Riboside Kinases (Nrks): These enzymes are part of a salvage pathway for NAD+ synthesis and could be targeted to modulate cellular NAD+ levels. plos.org

Systematic screening of β-methylene NAD+ libraries against these and other NAD+-dependent enzymes will likely reveal novel and potent interactions, expanding the utility of these compounds as chemical probes and therapeutic leads.

Detailed Investigation of Inhibitory Selectivity and Allosteric Modulation

A deeper understanding of the inhibitory selectivity of β-methylene NAD+ analogs is critical for their development as specific molecular probes or drugs. While some analogs show potent inhibition of specific enzymes, such as the inhibition of IMPDH type II by a β-methylene-mycophenolic adenine (B156593) dinucleotide analog (Ki = 0.3 µM), comprehensive selectivity profiling is often lacking. nih.gov

Future work should involve kinetic analysis of these analogs against a panel of related enzymes. For example, comparing the inhibition constants (Ki) for human IMPDH1 versus IMPDH2, which are both inhibited by mycophenolic acid (MPA), is crucial for developing isozyme-specific drugs. researchgate.netresearchgate.net The development of inhibitors that can discriminate between bacterial and human IMPDH isoforms also holds significant therapeutic promise. asm.org

Furthermore, the potential for allosteric modulation by these compounds is an exciting and underexplored area. Allosteric modulators bind to a site distinct from the active site, offering a different mechanism for altering enzyme function. The discovery of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for receptors like the NMDAR, where simple methylation can interconvert activity, highlights the subtle structural changes that can lead to profound functional differences. elifesciences.org Research into whether β-methylene NAD+ analogs can bind to allosteric sites on dehydrogenases or other NAD+-dependent enzymes, such as the rear channel identified in nicotinamide phosphoribosyltransferase (NAMPT), could lead to the development of entirely new classes of enzyme modulators. researchgate.netnih.gov

Rational Design and Synthesis of Next-Generation Beta-Methylene SAD Derivatives

Building on existing knowledge, the rational design and synthesis of new β-methylene NAD+ derivatives offer a path to compounds with enhanced potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this effort.

One promising strategy involves modifying the non-nicotinamide portion of the molecule. For instance, replacing the adenine moiety with other nucleobases or synthetic heterocycles could alter target selectivity. The synthesis of β-methylene-mycophenolic adenine dinucleotide (β-methylene-MAD), where the nicotinamide is replaced by the mycophenolic alcohol moiety, created a potent IMPDH inhibitor that was also resistant to glucuronidation, a common metabolic pathway that inactivates drugs. nih.gov

Other synthetic strategies could include:

Conformational Restriction: Introducing modifications, such as methyl groups on the ribose ring, can lock the molecule into specific conformations (e.g., North or South puckering). This approach has been used to develop selective inhibitors for human NMNAT isoforms. mdpi.comnih.gov

Linker Modification: Altering the linker between the two "nucleoside" halves can impact binding and activity. Replacing the pyrophosphate with linkers like 1,2,3-triazoles has been explored for IMPDH inhibitors. nih.gov

Fluorination: The introduction of fluorine atoms can alter the electronic properties and binding interactions of the molecule, a strategy successfully used in the design of NAD+ analogs targeting CD38. mdpi.com

These synthetic efforts, guided by structural biology and computational modeling, will be crucial for developing next-generation probes and therapeutic candidates.

Table 2: Synthetic Strategies for Next-Generation β-Methylene NAD+ Derivatives

| Synthetic Strategy | Example Application/Target | Desired Outcome |

| Moiety Replacement | Replacing nicotinamide with mycophenolic alcohol for IMPDH. nih.gov | Enhanced potency, altered selectivity, improved metabolic stability. |

| Conformational Restriction | 2'-C-methyl substitution on the adenosine (B11128) ribose for NMNATs. mdpi.com | Isoform-selective inhibition. |

| Linker Modification | Using triazole linkers for IMPDH inhibitors. nih.gov | Improved cell permeability and binding affinity. |

| Strategic Fluorination | 2'-fluoroarabinosyl modification for CD38 inhibitors. mdpi.com | Enhanced inhibitory potency. |

Systems Biology Approaches for Network-Level Metabolic Impact Assessment

Inhibiting a single enzyme can have far-reaching consequences on cellular metabolism. Systems biology approaches, such as metabolomics, proteomics, and metabolic flux analysis, are essential for understanding the network-level impact of β-methylene NAD+ analog-based inhibitors.

Inhibition of key enzymes in NAD+ metabolism, such as NAMPT or IMPDH, can lead to significant shifts in cellular energy state and nucleotide pools. nih.govmdpi.com For example, inhibiting IMPDH not only depletes guanine (B1146940) nucleotides but also leads to an increase in adenine nucleotide pools, which can have cascading effects on other metabolic pathways. nih.gov Similarly, inhibiting the NAD+ salvage pathway can hamper mitochondrial activity and ATP production. pnas.org

Future research should use these systems-level techniques to:

Map Metabolic Rewiring: Quantify the changes in hundreds of metabolites following treatment with a specific β-methylene NAD+ analog to understand how metabolic networks adapt.

Identify Off-Target Effects: Unbiased metabolomics can reveal unexpected changes in pathways, suggesting potential off-target interactions of the inhibitor.

Uncover Synthetic Lethalities: By understanding the metabolic consequences of inhibiting a specific enzyme, it may be possible to identify a second target that, when inhibited simultaneously, leads to selective cell death in cancer cells.

Validate Therapeutic Hypotheses: Assess whether the observed metabolic changes align with the intended therapeutic effect, for instance, by measuring the depletion of guanine nucleotides in cancer cells treated with an IMPDH inhibitor. researchgate.netnih.gov

These comprehensive analyses will provide a more holistic understanding of the biological consequences of using β-methylene NAD+ analogs and will be invaluable for their translation into clinical applications.

Q & A

Q. What strategies validate α,β-MeATP's specificity for P2X receptors in complex tissues?

- Validation : Co-apply receptor antagonists (e.g., PPADS or suramin) and use siRNA knockdown. Confirm specificity via lack of response in P2X1-deficient models .

Tables for Key Data

Table 1 : Common Experimental Parameters for α,β-MeATP Studies

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| Buffer pH | 7.4 (physiological) | |

| α,β-MeATP EC50 Range | 10–50 μM (smooth muscle) | |

| Purity Threshold | ≥95% (HPLC/NMR) | |

| Replication | ≥3 biological replicates |

Table 2 : Meta-Analysis Best Practices for α,β-MeATP Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.